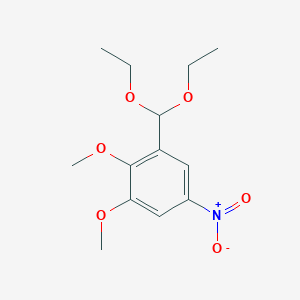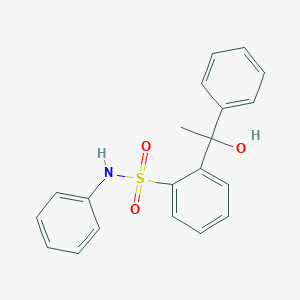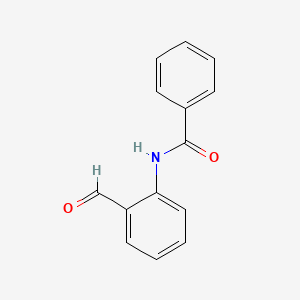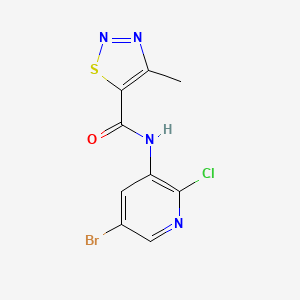![molecular formula C14H19NO3 B14011059 methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate](/img/structure/B14011059.png)
methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a methyl group, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 2-methyl-5-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzoate ester with 2-azetidinone in the presence of a base such as sodium hydride.
Methylation: The final step involves the methylation of the azetidine nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base and various nucleophiles.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the benzoate ester can bind to receptor sites, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- Methyl 2-methoxy-5-(methylsulfonyl)benzoate
Uniqueness
Methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate is unique due to the presence of the azetidine ring, which imparts specific chemical and biological properties not found in similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with targeted actions.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
methyl 2-methyl-5-[[(2S)-1-methylazetidin-2-yl]methoxy]benzoate |
InChI |
InChI=1S/C14H19NO3/c1-10-4-5-12(8-13(10)14(16)17-3)18-9-11-6-7-15(11)2/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1 |
Clave InChI |
AUEMLWCIFTYSCD-NSHDSACASA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)OC[C@@H]2CCN2C)C(=O)OC |
SMILES canónico |
CC1=C(C=C(C=C1)OCC2CCN2C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)





![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)


